molecular formula C9H7BrFNO B13900639 4-Bromo-3-ethoxy-5-fluorobenzonitrile

4-Bromo-3-ethoxy-5-fluorobenzonitrile

Cat. No.: B13900639
M. Wt: 244.06 g/mol
InChI Key: WXTLIOPHXHBUMM-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-5-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

4-Bromo-3-ethoxy-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-3-ethoxy-5-fluorobenzonitrile exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

4-Bromo-3-ethoxy-5-fluorobenzonitrile can be compared with other similar compounds such as:

    4-Bromo-3-fluorobenzonitrile: Lacks the ethoxy group, which can affect its reactivity and applications.

    3-Bromo-5-fluorobenzonitrile:

    4-Bromo-3-ethoxybenzonitrile: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

4-bromo-3-ethoxy-5-fluorobenzonitrile

InChI

InChI=1S/C9H7BrFNO/c1-2-13-8-4-6(5-12)3-7(11)9(8)10/h3-4H,2H2,1H3

InChI Key

WXTLIOPHXHBUMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)F)Br

Origin of Product

United States

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